N,N,1-Trimethyl-1H-indazol-6-amine
Description
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Structure
3D Structure
Properties
CAS No. |
918903-64-7 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N,N,1-trimethylindazol-6-amine |
InChI |
InChI=1S/C10H13N3/c1-12(2)9-5-4-8-7-11-13(3)10(8)6-9/h4-7H,1-3H3 |
InChI Key |
BVPZVWKGMLOECD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N(C)C)C=N1 |
Origin of Product |
United States |
The Indazole Scaffold: a Privileged Structure in Drug Discovery
The significance of the indazole scaffold lies in its ability to serve as a versatile template for the development of therapeutic agents. epa.gov This heterocyclic system, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a key structural motif in a variety of natural products and synthetic compounds that exhibit a wide array of pharmacological activities. epa.gov The diverse biological effects associated with indazole derivatives include anti-inflammatory, antibacterial, anti-HIV, antifungal, and antitumor properties. epa.gov
The structural rigidity and the presence of nitrogen atoms in the indazole ring allow for specific interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions. This has led to the successful development of several marketed drugs containing the indazole core, underscoring its therapeutic potential.
N,n,1 Trimethyl 1h Indazol 6 Amine: a Compound of Growing Interest
N,N,1-Trimethyl-1H-indazol-6-amine, a specific derivative of the indazole family, has emerged as a molecule of interest for researchers. Its structure is characterized by a methyl group at the 1-position of the indazole ring and a dimethylamino group at the 6-position.
Below are some of the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C10H13N3 |
| CAS Number | 918903-64-7 |
While extensive, dedicated research on this compound is still in its nascent stages, its structural similarity to other biologically active indazole derivatives suggests its potential as a valuable building block or lead compound in drug discovery programs.
Research on N,n,1 Trimethyl 1h Indazol 6 Amine: Scope and Future Directions
Established Synthetic Routes to this compound
The primary approach to synthesizing this compound involves the initial construction of a substituted indazole core, typically a nitroindazole, followed by reduction and subsequent methylation steps.
Strategies for Indazole Core Construction
The indazole ring system can be synthesized through various methods, often involving cyclization reactions. A common strategy begins with appropriately substituted anilines. For instance, the synthesis of 3-methyl-6-nitroindazole can be achieved from 2-ethyl-5-nitroaniline (B1661927). This process involves diazotization followed by intramolecular cyclization. Specifically, treating 2-ethyl-5-nitroaniline with tert-butyl nitrite (B80452) in glacial acetic acid yields 3-methyl-6-nitroindazole in high yield. chemicalbook.com
Another versatile method for constructing the 1H-indazole skeleton is the [3+2] annulation approach, which utilizes arynes and hydrazones. organic-chemistry.org This method allows for the synthesis of various indazole derivatives under different reaction conditions. Furthermore, palladium-catalyzed C-H amination reactions of aminohydrazones provide another efficient route to the indazole core. nih.gov
The table below summarizes key strategies for indazole core construction.
| Starting Material(s) | Key Reagents/Conditions | Product | Reference(s) |
| 2-Ethyl-5-nitroaniline | tert-Butyl nitrite, glacial acetic acid | 3-Methyl-6-nitroindazole | chemicalbook.com |
| Arynes and Hydrazones | Varies | 1H-Indazoles | organic-chemistry.org |
| Aminohydrazones | Palladium catalyst | 1H-Indazoles | nih.gov |
Regioselective Methylation Approaches for this compound
Once the 6-amino-1-methyl-indazole precursor is obtained, the final step is the dimethylation of the exocyclic amino group.
The regioselective alkylation of the indazole nitrogen atoms is a critical step. Indazoles possess two nitrogen atoms, N1 and N2, and alkylation can often lead to a mixture of products. researchgate.netbeilstein-journals.org The regioselectivity is influenced by the reaction conditions, including the base, solvent, and the nature of the alkylating agent. researchgate.netresearchgate.net
For the synthesis of this compound, the initial step involves the N1-methylation of a 6-nitroindazole (B21905) derivative, such as 3-methyl-6-nitro-1H-indazole. nih.govnih.gov This reaction is often carried out using an alkylating agent like iodomethane (B122720) in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). nih.gov This typically produces a mixture of N1 and N2 methylated isomers, with the N1-alkylated product often being the major isomer. nih.gov Separation of these isomers is then necessary, which can be achieved by column chromatography. nih.gov
Recent studies have focused on developing highly selective N1-alkylation methods. One such method utilizes sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), which has shown high N1-selectivity for a variety of substituted indazoles. researchgate.netnih.gov
The following table outlines common N1-methylation conditions.
| Indazole Substrate | Methylating Agent | Base/Solvent | Outcome | Reference(s) |
| 3-Methyl-6-nitro-1H-indazole | Iodomethane | K2CO3 / DMF | Mixture of N1 and N2 isomers (N1 major) | nih.gov |
| 3-Methyl-6-nitro-1H-indazole | Dimethyl carbonate | Triethylene diamine / DMF | Mixture of N1 and N2 isomers | nih.gov |
| Various substituted indazoles | Alkyl bromides | NaH / THF | High N1-selectivity | researchgate.netnih.gov |
Following the reduction of the nitro group to an amine, the final step is the N-dimethylation of the 6-amino group. This transformation is typically achieved through reductive amination. A common procedure involves treating the 6-amino-1-methyl-indazole with an excess of aqueous formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
Alternatively, Eschweiler-Clarke conditions, which utilize formic acid and formaldehyde, can also be employed for the exhaustive methylation of the primary amine to the corresponding dimethylamino group.
Precursor-Based Syntheses (e.g., from Nitroindazole Derivatives)
The most common synthetic pathway to this compound relies on a nitroindazole precursor. The synthesis starts with a suitable nitro-substituted indazole, such as 3-methyl-6-nitro-1H-indazole. chemicalbook.comnih.gov
The key steps in this precursor-based synthesis are:
N1-Methylation: The 3-methyl-6-nitro-1H-indazole is methylated, yielding 1,3-dimethyl-6-nitro-1H-indazole as the major product, which is then separated from the N2-isomer. nih.govnih.gov
Reduction of the Nitro Group: The nitro group of 1,3-dimethyl-6-nitro-1H-indazole is then reduced to a primary amine. This reduction can be effectively carried out using catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst. nih.gov Another common method is the use of tin(II) chloride in concentrated hydrochloric acid. chemicalbook.com
N-Dimethylation of the Amine Group: The resulting 1,3-dimethyl-1H-indazol-6-amine is then subjected to N-dimethylation as described in section 2.1.2.2.
The following table summarizes the precursor-based synthesis sequence.
| Precursor | Reaction Step | Key Reagents/Conditions | Product | Reference(s) |
| 3-Methyl-6-nitro-1H-indazole | N1-Methylation | Iodomethane, K2CO3, DMF | 1,3-Dimethyl-6-nitro-1H-indazole | nih.gov |
| 1,3-Dimethyl-6-nitro-1H-indazole | Nitro Reduction | H2, Pd/C | 1,3-Dimethyl-1H-indazol-6-amine | nih.gov |
| 1,3-Dimethyl-1H-indazol-6-amine | N-Dimethylation | Formaldehyde, reducing agent | This compound |
Advanced Synthetic Strategies and Methodological Innovations
Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing and functionalizing the indazole core. nih.govresearchgate.net These include:
Transition-Metal-Catalyzed C-H Activation/Annulation: These methods offer a direct way to construct functionalized indazoles, often with high regioselectivity and atom economy. nih.gov For example, rhodium(III)-catalyzed double C-H activation of aldehyde phenylhydrazones can afford 1H-indazoles. nih.gov
Photoredox Catalysis: Merging organocatalysis with photocatalysis has enabled the asymmetric construction of complex polycyclic indazole skeletons. nih.gov
Flow Chemistry: The use of flow reactors can offer better control over reaction parameters, leading to improved yields and safety, particularly for reactions involving hazardous reagents or intermediates.
While not yet specifically reported for the synthesis of this compound, these advanced strategies hold promise for developing more efficient and scalable routes to this and other complex indazole derivatives in the future.
Catalytic Approaches in Indazole Synthesis (e.g., CuH Catalysis, Rhodium/Copper Catalysis)
The synthesis of the indazole core and its derivatives is a cornerstone of medicinal chemistry, owing to the broad spectrum of biological activities exhibited by this heterocyclic scaffold. Modern synthetic strategies have increasingly relied on catalytic methods to improve efficiency, selectivity, and functional group tolerance. Among these, copper hydride (CuH) catalysis and synergistic rhodium/copper (Rh/Cu) catalysis have emerged as powerful tools for the construction and functionalization of indazoles.
Copper Hydride (CuH) Catalysis:
CuH catalysis has proven particularly effective for the C3-functionalization of indazoles, a traditionally challenging transformation due to the nucleophilic nature of the indazole ring at the N1 and N2 positions. nih.govmit.edu A notable advancement in this area is the highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles. mit.edusemanticscholar.org This method allows for the efficient preparation of a variety of C3-allyl 1H-indazoles, including those with quaternary stereocenters, with high levels of enantioselectivity. mit.edusemanticscholar.org
The reaction proceeds via an umpolung strategy, where an N-acyloxyindazole acts as an electrophile, reversing the typical nucleophilic character of the indazole ring. mit.edu Density functional theory (DFT) calculations suggest that the reaction mechanism involves a six-membered Zimmerman-Traxler-type transition state, which dictates the enantioselectivity of the process. mit.edusemanticscholar.org This approach is tolerant of a wide range of substituents on both the indazole core and the allene (B1206475) coupling partner. semanticscholar.org For instance, indazoles bearing electron-donating (e.g., 4-methoxy) and electron-withdrawing (e.g., 6-methylsulfonyl, 6-chloro) groups, as well as various other functionalities, are well-tolerated. semanticscholar.org
Rhodium/Copper (Rh/Cu) Catalysis:
Synergistic rhodium and copper catalysis has enabled the redox-neutral synthesis of 1H-indazoles from readily available starting materials such as imidate esters and nitrosobenzenes. mdpi.com This method involves a cooperative C–N and N–N bond-forming cascade. The reaction is typically catalyzed by a combination of a rhodium complex, such as [Cp*RhCl2]2, and a copper salt, like Cu(OAc)2. mdpi.com
The proposed mechanism initiates with a Rh(III)-catalyzed C–H activation of the imidate, followed by insertion into the nitrosobenzene. A subsequent copper-catalyzed step facilitates the N–N bond formation and cyclization to afford the 1H-indazole ring system. This dual catalytic system is highly efficient and demonstrates good functional group tolerance, providing access to a diverse array of substituted 1H-indazoles under relatively mild conditions. mdpi.com The optimization of this catalytic system has been explored, with studies indicating that the choice of copper co-catalyst and solvent can significantly influence the reaction yield.
Multicomponent Reactions and Domino Processes
Multicomponent reactions (MCRs) and domino processes represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules in a single operation from three or more starting materials. These approaches are characterized by their atom economy, operational simplicity, and ability to generate molecular diversity, making them particularly valuable in medicinal chemistry and drug discovery. iupac.org
While specific multicomponent reactions leading directly to this compound are not extensively documented, the principles of MCRs have been applied to the synthesis of various substituted indazoles. For instance, a domino Knoevenagel–hetero-Diels–Alder reaction has been utilized to construct complex heterocyclic systems, a strategy that could be conceptually adapted for the synthesis of functionalized indazoles. iupac.org This type of reaction involves the initial condensation of an aldehyde with a 1,3-dicarbonyl compound to form a reactive diene, which then undergoes a Diels-Alder reaction. iupac.org
Domino reactions, which involve a series of intramolecular transformations, have also been employed in the synthesis of indazole derivatives. A notable example is the synthesis of pyrazolo[3,4-b]pyridines and other fused heterocycles through a domino reaction of 3-chlorochromones with aminoheterocycles. organic-chemistry.org Such strategies highlight the potential for developing novel and efficient routes to complex indazole-containing scaffolds.
The application of MCRs to the synthesis of related nitrogen-containing heterocycles is well-established. For example, the Ugi and azido-Ugi reactions are powerful multicomponent reactions used to generate a variety of lactams and tetrazoles from imines generated in situ. rsc.org The development of novel MCRs and domino processes for the synthesis of specifically substituted indazoles like this compound remains an active area of research, with the potential to significantly streamline their preparation.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of this compound involves a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity. The core of the synthesis typically starts from a substituted nitroindazole, followed by reduction of the nitro group and subsequent N-alkylation steps.
A common precursor for the synthesis is 3-methyl-6-nitro-1H-indazole. nih.govpreprints.org The synthesis of the parent amine, 1,3-dimethyl-1H-indazol-6-amine, has been reported through a two-step process. nih.gov First, 3-methyl-6-nitro-1H-indazole is methylated to afford a mixture of 1,3-dimethyl-6-nitro-1H-indazole and its N2-isomer. nih.gov The desired N1-isomer is then separated and the nitro group is reduced to an amine, for example, using palladium on carbon (Pd/C) and hydrogen gas. nih.gov
The N,N-dimethylation of the resulting 6-aminoindazole is a crucial step to obtain the final product. Reductive amination is a common method for this transformation. This can be achieved by reacting the amine with an aldehyde (e.g., formaldehyde) in the presence of a reducing agent like sodium cyanoborohydride. nih.gov
The following table summarizes reaction conditions and yields for key steps in the synthesis of related aminoindazoles, providing insights into potential optimization strategies for the synthesis of this compound.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Methylation | 3-methyl-6-nitro-1H-indazole | Dimethyl carbonate, triethylene diamine, DMF, 353 K, 10 h | 1,3-dimethyl-6-nitro-1H-indazole | Not specified in abstract | nih.gov |
| Nitro Reduction | 1,3-dimethyl-6-nitro-1H-indazole | Pd/C, Ethanol (B145695), H2 atmosphere, 8 h | 1,3-dimethyl-1H-indazol-6-amine | Not specified in abstract | nih.gov |
| Reductive Amination | 6-amino indazole derivatives | Ketone or aldehyde, sodium cyanoborohydride | Secondary amines | Not specified in abstract | nih.gov |
| N1-Alkylation | 3-carboxymethyl-1H-indazole | NaH, alkyl bromide, THF | N1-alkylated indazole | >99% regioselectivity | nih.gov |
Stereoselective Synthesis of Chiral Indazole Derivatives
While this compound itself is an achiral molecule, the development of stereoselective methods for the synthesis of chiral indazole derivatives is of significant interest in medicinal chemistry, as the introduction of stereocenters can have a profound impact on biological activity.
A highly successful approach for the enantioselective synthesis of indazoles with a chiral center at the C3-position involves copper hydride (CuH) catalysis. mit.edusemanticscholar.org This methodology has been effectively used for the C3-allylation of 1H-N-(benzoyloxy)indazoles, leading to the formation of C3-allyl-1H-indazoles with quaternary stereocenters in high yields and with excellent enantioselectivity. mit.edusemanticscholar.org
The key to this transformation is the use of a chiral ligand in the CuH catalytic system. The choice of ligand is critical for controlling the stereochemical outcome of the reaction. The reaction proceeds through a Zimmerman-Traxler-type transition state, where the facial selectivity of the nucleophilic attack is directed by the chiral environment created by the ligand. mit.edusemanticscholar.org This method has been shown to be applicable to a range of substituted indazoles, including those with electron-donating and electron-withdrawing groups at various positions on the indazole ring. semanticscholar.org
The synthetic utility of the resulting chiral indazole products has been demonstrated through further transformations. For example, the terminal double bond of a C3-allyl indazole can be readily reduced to generate an ethyl group, creating a stereocenter with both methyl and ethyl substituents with high enantiomeric excess. mit.edu Furthermore, these chiral building blocks can undergo subsequent reactions, such as Ullmann coupling, to introduce additional diversity. mit.edu
While these methods focus on creating chirality at the C3-position, the principles of stereoselective catalysis can potentially be extended to other positions of the indazole ring or to substituents attached to it, opening up avenues for the synthesis of a wider range of novel and potent chiral indazole-based compounds.
Spectroscopic Analysis
Spectroscopic analysis is fundamental to the identification and structural confirmation of this compound. By employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a detailed molecular portrait can be assembled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, the chemical environment of each atom in the this compound molecule can be mapped out. Advanced 2D NMR techniques further refine these assignments by revealing through-bond and through-space correlations between nuclei.
For related indazole structures, aromatic protons typically resonate in the downfield region of the spectrum. sciforum.net The precise chemical shifts of the aromatic protons are influenced by the electronic effects of the dimethylamino and methyl substituents on the ring.
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show resonances for the carbons of the indazole ring and the methyl carbons. The chemical shifts of the aromatic carbons would confirm the substituted indazole structure, while the signals for the three methyl groups would appear in the upfield region of the spectrum.
¹⁵N NMR spectroscopy, although less common, is a valuable technique for probing the nitrogen atoms within the molecule. sciforum.net For this compound, this would provide direct information about the electronic environment of the two nitrogen atoms in the indazole ring and the exocyclic amino nitrogen. This technique is particularly useful in distinguishing between different tautomeric forms of indazoles, such as the 1H- and 2H-isomers. sciforum.net
A representative, though not identical, data set for a related compound, 1,3-dimethyl-1H-indazol-6-amine, has been established through X-ray crystallography, confirming the connectivity and planarity of the dimethylated indazole ring system. nih.govresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Based on Analogous Structures)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3 | - | Aromatic Region |
| C3a | - | Aromatic Region |
| C4 | Aromatic Region | Aromatic Region |
| C5 | Aromatic Region | Aromatic Region |
| C6 | - | Aromatic Region |
| C7 | Aromatic Region | Aromatic Region |
| C7a | - | Aromatic Region |
| 1-CH₃ | Upfield Region (Singlet) | Upfield Region |
| N(CH₃)₂ | Upfield Region (Singlet) | Upfield Region |
Note: This table is predictive and based on the analysis of structurally related compounds. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the aromatic protons on the indazole ring. The HSQC experiment correlates each proton signal with its directly attached carbon, while the HMBC spectrum reveals longer-range correlations between protons and carbons (typically over two to three bonds). These correlations are instrumental in confirming the substitution pattern on the indazole ring and the placement of the methyl groups.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the methyl groups, C=C and C=N stretching vibrations within the aromatic indazole ring system, and C-N stretching vibrations for the dimethylamino group and the N-methyl group on the ring. The absence of an N-H stretching band, which would be present in the parent 6-aminoindazole, would be a key indicator of the trisubstituted nature of the amino group. In related indazole compounds, the IR spectra have been used to confirm the presence of key functional groups. sciforum.net
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (Methyl) | 2975-2850 |
| Aromatic C=C and C=N Stretch | 1620-1450 |
| C-N Stretch | 1350-1000 |
Note: This table is predictive and based on typical IR absorption ranges for these functional groups.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for indazole derivatives may involve cleavage of the substituents from the ring or fragmentation of the indazole ring itself. The analysis of these fragment ions helps to piece together the structure of the molecule. For instance, the loss of a methyl group or the dimethylamino group would result in characteristic fragment ions.
X-ray Crystallography and Solid-State Structural Analysis
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
No published crystallographic data is available for this compound from which to derive bond lengths, bond angles, and dihedral angles.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
Without a crystal structure, a definitive analysis of the intermolecular interactions, such as hydrogen bonding networks, for this compound in the solid state is not possible.
Conformational Analysis in the Solid State
The solid-state conformation of this compound has not been experimentally determined.
Chemical Reactivity and Derivatization of N,n,1 Trimethyl 1h Indazol 6 Amine
Reactivity of the Indazole Nucleus
The indazole ring system is an aromatic heterocycle that can undergo a variety of chemical transformations. Its reactivity is influenced by the presence of two nitrogen atoms within the five-membered ring fused to a benzene (B151609) ring.
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-indazoles. nih.govresearchgate.net The position of the hydrogen atom on one of the two nitrogen atoms of the pyrazole (B372694) ring determines the tautomeric form. The 1H-indazole tautomer is generally the more stable and predominant form due to its benzenoid character, whereas the 2H-indazole has a quinonoid character. nih.govresearchgate.netnih.gov
The relative stability of these tautomers can be influenced by various factors, including the solvent, temperature, and the electronic and steric effects of substituents on the ring. nih.gov While the 1H-tautomer is thermodynamically more stable, the 2H-tautomer can be kinetically favored in certain reactions. nih.gov In the case of N,N,1-Trimethyl-1H-indazol-6-amine, the presence of the methyl group at the N1 position locks the molecule in the 1H-indazole form, preventing tautomerization to the 2H form. This has significant implications for its reactivity, as it directs the outcomes of subsequent chemical transformations.
Studies on related substituted indazoles have shown that the ratio of N-1 and N-2 alkylated isomers formed during synthesis is affected by the reaction conditions. nih.gov For instance, the use of different bases and solvents can alter the regioselectivity of alkylation. nih.govd-nb.infonih.gov
Table 1: Tautomeric Forms of Indazole
| Tautomer | Structure | Characteristics |
|---|---|---|
| 1H-Indazole | Benzenoid | Thermodynamically more stable, aromatic. nih.govresearchgate.netnih.gov |
| 2H-Indazole | Quinonoid | Kinetically favored in some reactions. nih.gov |
| 3H-Indazole | Non-aromatic | Rare and generally unstable. nih.gov |
The indazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. chemicalbook.commasterorganicchemistry.com The position of substitution is directed by the existing substituents on the ring. In this compound, the activating dimethylamino group at the C6 position and the methyl group at the N1 position influence the regioselectivity of these reactions.
Generally, electrophilic substitution on the indazole ring occurs preferentially on the benzene ring portion. For 1H-indazoles, the C3, C5, and C7 positions are the most common sites for electrophilic attack. The presence of the activating amino group at C6 would be expected to strongly direct incoming electrophiles to the C5 and C7 positions. However, the N1-methyl group can also influence the electron distribution and steric accessibility of these positions.
For example, nitration of 1H-indazole typically yields a mixture of nitro-substituted products. nih.gov The specific conditions of the reaction, such as the nitrating agent and solvent, can influence the product distribution. nih.gov
While less common than electrophilic substitution, the indazole nucleus can undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups or in the form of a suitable leaving group. nih.govacs.org For instance, halo-substituted indazoles can react with various nucleophiles to afford a range of substituted products. nih.govacs.org
In the context of this compound, direct nucleophilic substitution on the unsubstituted carbon atoms of the indazole ring is unlikely. However, if a leaving group were present at a suitable position (e.g., a halogen at C3, C5, or C7), nucleophilic displacement would be a viable synthetic route for further derivatization.
Transformations of the Amine Functional Group
The exocyclic tertiary amine group at the C6 position of this compound is a key site for chemical reactivity.
The tertiary amine group in this compound is generally unreactive towards further alkylation under standard conditions. However, the precursor secondary or primary amines can be readily alkylated. The direct alkylation of aminoindazoles can lead to a mixture of N-alkylated and C-alkylated products, depending on the reaction conditions. nih.govrsc.orgyoutube.com
Acylation of the amino group is a common transformation. wikipedia.orgyoutube.comyoutube.comyoutube.com While the tertiary amine in the target compound cannot be acylated, the corresponding primary or secondary aminoindazoles can be readily acylated using acyl halides or anhydrides to form amides. wikipedia.orgyoutube.comyoutube.comnih.gov For example, 6-aminoindazole derivatives can be treated with acetic anhydride (B1165640) to yield the corresponding acetamides. nih.gov This transformation can be useful for modifying the electronic properties of the molecule or as a protecting group strategy in multi-step syntheses. youtube.com
Table 2: Representative Reactions of the Amine Functional Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Alkylation (of primary/secondary amine) | Alkyl halides, Tosylates | Secondary/Tertiary amines |
| Acylation (of primary/secondary amine) | Acyl halides, Anhydrides | Amides |
The amine functional group can undergo oxidation, although the specific products will depend on the oxidizing agent and reaction conditions. nih.gov Oxidation of tertiary amines can lead to the formation of N-oxides. The indazole ring itself can also be susceptible to oxidation, potentially leading to ring-opening or the formation of other degradation products. For instance, oxidative ring-opening of 3-aminoindazoles has been reported to yield 2-aminobenzoates. rsc.orgresearchgate.net
Reduction of the amine group is not a typical transformation for a tertiary amine. However, if the molecule contained a nitro group, this could be reduced to a primary amine. researchgate.net For example, the reduction of 6-nitroindazole (B21905) derivatives is a common method for preparing 6-aminoindazoles. nih.gov This is often achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride. nih.gov
Functionalization at Specific Positions (e.g., C3-functionalization)
The functionalization of the indazole core at specific positions is a critical aspect of medicinal chemistry, as it allows for the modulation of a compound's pharmacological profile. The C-3 position of the indazole ring, in particular, has been identified as a key site for modification to enhance the pharmaceutical activity of its derivatives. mdpi.com
While direct functionalization of this compound itself is not extensively detailed, the reactivity of the broader indazole scaffold provides significant insights. Generally, chemical functionalization of indazole requires a catalyst, a suitable solvent, and specific temperature and reaction times. mdpi.com For C-3 functionalization, methods such as alkylation, arylation, alkoxylation, amination, halogenation, and phosphonylation have been employed, often in a catalytic or photocatalytic manner. mdpi.com
A common strategy for C-3 functionalization involves Suzuki-Miyaura cross-coupling reactions. This typically requires prior modification of the indazole ring, such as iodination at the C-3 position. mdpi.comresearchgate.net For instance, 1H-indazole can be first iodinated at the C-3 position. Subsequent N-H group protection, for example with a Boc group, is often necessary before proceeding with the palladium-catalyzed Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids. mdpi.comresearchgate.net This approach leads to the formation of C-3 arylated indazoles. researchgate.net Research has shown that N-protected 3-iodoindazoles are more reactive than their free N-H counterparts, yielding the desired C-3 arylated products in higher yields and shorter reaction times. researchgate.net
The presence of substituents on the indazole ring, such as the N,N-dimethylamino group at C-6 and the methyl group at N-1 in this compound, can influence the reactivity of the C-3 position. However, the fundamental strategies for its functionalization remain applicable. For example, studies on related 3-substituted 1H-indazoles have demonstrated that the introduction of a carbohydrazide (B1668358) moiety at the C3 position can be crucial for achieving potent inhibitory activities against enzymes like IDO1. nih.gov
Synthesis of Analogs and Derivatives of this compound
The synthesis of analogs and derivatives of this compound is a focal point of research, particularly in the quest for novel therapeutic agents. A common synthetic pathway commences with a substituted 6-nitro-1H-indazole. nih.govnih.gov
A general synthetic route involves the following key steps:
N-Alkylation: The starting material, often a 3-methyl-6-nitro-1H-indazole, undergoes methylation. nih.govnih.gov Using a methylating agent like iodomethane (B122720) or dimethyl carbonate in the presence of a base such as potassium carbonate or triethylenediamine results in the formation of two primary isomers: the N1-methylated and the N2-methylated products. nih.govnih.gov These isomers can be separated using techniques like silica (B1680970) gel column chromatography. nih.gov
Nitro Group Reduction: The separated 1,3-dimethyl-6-nitro-1H-indazole isomer is then subjected to a reduction reaction to convert the nitro group at the C-6 position into a primary amine. nih.govnih.gov This is commonly achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.govnih.gov This step yields 1,3-dimethyl-1H-indazol-6-amine.
N,N-Dimethylation: To obtain the final this compound, the primary amine of 1,3-dimethyl-1H-indazol-6-amine would undergo reductive amination.
Building upon the 1,3-dimethyl-1H-indazol-6-amine intermediate, a variety of derivatives have been synthesized, primarily through modification of the 6-amino group. For instance, a series of 6-substituted aminoindazole derivatives have been designed and synthesized as potential anticancer agents and inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov These syntheses typically involve reacting the 6-amino indazole intermediate with various aldehydes or ketones via reductive amination or with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively.
One study detailed the synthesis of novel 1,3-dimethyl-6-amino indazole derivatives as IDO1 inhibitors. nih.gov Among the synthesized compounds, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to significantly suppress IDO1 expression. nih.gov Another study focused on a series of 6-substituted aminoindazole derivatives, where N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine demonstrated potent anti-proliferative activity in human colorectal cancer cells. nih.gov
Interactive Data Table: Synthesized Analogs and Derivatives
| Compound Name | Starting Material | Key Synthetic Reaction | Potential Application | Reference |
| N,2,3-trimethyl-2H-indazol-6-amine | Not specified | Novel synthetic route | Intermediate for Pazopanib | |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 1,3-dimethyl-1H-indazol-6-amine | Reductive amination | IDO1 inhibitor, Anticancer | nih.gov |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 1,3-dimethyl-1H-indazol-6-amine | Reductive amination | IDO1 inhibitor, Anticancer | nih.gov |
| 1-Aryl-3-methyl-5-nitro-1H-indazoles | 3-Methyl-5-nitro-1H-indazole | N-arylation | Not specified | mdpi.com |
| 1,3-Dimethyl-1H-indazol-6-amine | 3-methyl-6-nitro-1H-indazole | Methylation, Nitro reduction | Synthetic Intermediate | nih.gov |
Exploration of Biological Activities and Molecular Mechanisms
In Vitro Pharmacological Investigations of N,N,1-Trimethyl-1H-indazol-6-amine Derivatives
In vitro studies are fundamental to characterizing the pharmacological profile of novel chemical entities. For derivatives of this compound, these investigations have centered on their potential as anticancer agents, utilizing a range of enzymatic and cell-based assays to elucidate their mechanisms of action.
The indazole scaffold is a bioisostere of the indole (B1671886) ring found in tryptophan, making it a prime candidate for targeting enzymes involved in tryptophan metabolism. rsc.org
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. nih.gov Its overexpression in the tumor microenvironment leads to immunosuppression. nih.gov Several 1,3-dimethyl-6-amino indazole derivatives have been specifically designed as IDO1 inhibitors. rsc.orgnih.gov Studies confirm that compounds such as N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine and N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine significantly suppress the expression of the IDO1 protein in cancer cells. nih.govnih.gov
Fibroblast Growth Factor Receptor (FGFR): The indazole structure is a common feature in various receptor tyrosine kinase inhibitors, including those targeting FGFR. nih.govrsc.org While direct enzymatic inhibition data for this compound derivatives on FGFR is specific to broader indazole families, the recognized potential of the scaffold suggests this is a plausible mechanism of action. nih.gov For instance, other 1H-indazole derivatives have been identified as potent FGFR1 inhibitors. nih.gov
Cyclin-Dependent Kinase 8/19 (CDK8/19): Indazole derivatives are also known to act as inhibitors of serine/threonine kinases, a family that includes cyclin-dependent kinases. nih.govrsc.org The CDK8/19 subcomplex plays a crucial role in regulating gene expression through the Mediator complex, and its inhibition has shown anti-proliferative effects in various cancers, including prostate and colorectal cancer. nih.gov While specific inhibition of CDK8/19 by this compound derivatives is not explicitly detailed in available research, patents covering other 2H-indazole derivatives as CDK inhibitors suggest the scaffold is suitable for targeting these kinases. google.com
Cell-based assays provide critical information on how enzymatic inhibition translates into a functional cellular response. Derivatives of 1,3-dimethyl-6-amino-1H-indazole have demonstrated significant anti-proliferative activity across a panel of human cancer cell lines. nih.govnih.gov
The compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 36) exhibited potent activity against human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 ± 0.3 μM. nih.govrsc.org Further testing revealed considerable cytotoxicity in lung cancer (A549) and gastric cancer (SNU-638) cell lines. nih.govrsc.org Similarly, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7) was identified as a potent anticancer agent, particularly against hypopharyngeal carcinoma cells (FaDu). nih.gov
| Compound | Derivative Structure | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
|---|---|---|---|---|---|
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | N-Aromatic Substitution | HCT116 | Colorectal | 0.4 ± 0.3 | nih.gov |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | N-Aromatic Substitution | A549 | Lung | 0.7 ± 0.2 | nih.gov |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | N-Aromatic Substitution | SNU-638 | Gastric | 1.4 ± 0.5 | nih.gov |
| N-(4-chlorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | N-Aromatic Substitution | A549 | Lung | > 10 | nih.gov |
| N-(4-chlorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | N-Aromatic Substitution | SNU-638 | Gastric | 4.5 ± 2.6 | nih.gov |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7) | N-Aromatic Substitution | FaDu | Hypopharyngeal | Potent Activity Reported | nih.gov |
| Compound 6o | 1H-indazole-3-amine derivative | K562 | Leukemia | 5.15 | semanticscholar.org |
| Compound 6o | 1H-indazole-3-amine derivative | HEK-293 | Normal Kidney (for selectivity) | 33.2 | semanticscholar.org |
Mechanistic studies revealed that the anti-proliferative effect of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine in HCT116 cells is associated with cell cycle arrest at the G2/M phase. nih.govrsc.org Other indazole derivatives have also been shown to induce apoptosis and affect the cell cycle, potentially through inhibition of the Bcl2 family and the p53/MDM2 pathway. semanticscholar.org The inhibition of CDK8/19 is known to cause a premature G1/S transition, leading to DNA damage and cell death, which represents another potential mechanism for indazole derivatives. nih.gov
The primary molecular target validated for this class of compounds is IDO1. nih.govnih.gov The suppression of IDO1 protein expression confirms that the derivatives effectively engage this target in a cellular context. nih.gov
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing lead compounds into effective drug candidates. For 6-aminoindazole derivatives, research has focused on how methylation patterns and various substituents on the indazole scaffold affect their biological profile.
The position of methyl groups on the indazole ring significantly influences the anti-proliferative activity of these derivatives.
C3-Methylation: The presence of a methyl group at the C3 position of the indazole ring is generally associated with increased activity. Studies comparing analogous compounds have shown that removing the methyl group from the C3 position leads to a reduction in cytotoxicity against cancer cell lines like HCT116. rsc.org
N1 vs. N2-Methylation: The indazole ring can exist in two tautomeric forms, 1H- and 2H-indazole. The position of the methyl group on the pyrazole (B372694) ring nitrogen (N1 or N2) is a key determinant of activity. SAR studies indicate that relocating the methyl group from the N1 position to the N2 position generally decreases the anti-proliferative activity of the compounds. rsc.org This highlights the importance of the 1H-indazole scaffold for this specific biological effect. A method for synthesizing the N,2,3-trimethyl-2H-indazol-6-amine isomer has been reported, which is a key intermediate for the kinase inhibitor pazopanib. researchgate.net
The nature of the substituent at the 6-amino position is a critical factor in determining the potency and selectivity of these derivatives.
| Core Scaffold | Substituent at 6-amino position | Key SAR Finding | Reference |
|---|---|---|---|
| 1,3-dimethyl-1H-indazol-6-amine | N-benzyl groups with halo-substituents (e.g., -F, -Cl, -Br) | N-aromatic substitutions generally exhibit considerable cytotoxicity. The N-(4-fluorobenzyl) derivative showed the most potent activity against HCT116, A549, and SNU-638 cells. | nih.gov |
| 1,3-dimethyl-1H-indazol-6-amine | N-alkyl groups (e.g., isopropyl) | Introducing alkyl groups to the 6-amino position resulted in compounds that were generally non-toxic or had significantly reduced activity compared to N-aromatic substituted counterparts. | rsc.org |
| 1,3-dimethyl-1H-indazol-6-amine | N-acetyl group | Acetylation at the 6-amino position resulted in a compound with moderate activity against HCT116 cells, but this was abolished when the C3-methyl group was removed. | rsc.org |
| 1H-indazole | Substituents at C4 and C6 | Docking models indicate that interactions involving the 1H-indazole motif and substituent groups at both the C4 and C6 positions play a crucial role in IDO1 inhibition. | nih.gov |
Studies comparing different N-substitutions on the 1,3-dimethyl-1H-indazol-6-amine core revealed that N-aromatic groups, particularly a 4-fluorobenzyl group, conferred potent anti-proliferative activity. nih.gov In contrast, substitution with small alkyl groups like isopropyl tended to result in non-toxic compounds. rsc.org This indicates that an aromatic ring at this position is beneficial for activity, likely contributing to target binding through additional hydrophobic or electronic interactions.
Role as a Bioisostere and Pharmacophore in Drug Discovery
In the realm of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug development. Two key concepts in this process are bioisosterism and the identification of pharmacophores. The scaffold of this compound, a substituted indazole, holds significant relevance in both these areas, serving as a versatile building block in the design of novel therapeutic agents.
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of one functional group with a bioisostere is a common strategy to enhance a molecule's potency, selectivity, or pharmacokinetic profile. The indazole ring system, the core of this compound, has emerged as a valuable bioisostere for other aromatic rings, most notably the phenol (B47542) group.
One of the primary motivations for replacing anilines or phenols in drug candidates is to address metabolic instability or potential toxicity. cresset-group.com The indazole moiety, in this context, offers a metabolically more robust alternative. A significant example of this is seen in the development of GluN2B subunit-selective NMDA receptor antagonists. nih.gov In these compounds, the replacement of a phenol group with an indazole was shown to prevent rapid glucuronidation, a common metabolic pathway that inactivates phenolic drugs. nih.gov This bioisosteric substitution maintained high affinity for the target receptor while improving the metabolic profile of the compound. nih.gov Molecular dynamics simulations have further revealed that the indazole ring can mimic the key molecular interactions of the phenol it replaces, thus preserving the desired biological activity. nih.gov
While direct studies on this compound as a bioisostere are not extensively documented in publicly available research, the principle established for the broader indazole class is applicable. The substitution pattern on the indazole ring, including the N-methylation and the dimethylamino group at the 6-position, can further modulate the physicochemical properties of the molecule, such as lipophilicity and basicity, which are critical for its behavior as a bioisostere. The strategic replacement of aniline (B41778) and other potentially labile aromatic systems with substituted indazoles like this compound represents a promising approach to fine-tune the pharmacological properties of drug candidates, including their bioavailability, solubility, and receptor selectivity. cresset-group.com
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The this compound structure contains several key features that can contribute to its role as a pharmacophore in various drug molecules.
The indazole ring itself is a key pharmacophoric element. As a bicyclic aromatic system containing two nitrogen atoms, it can participate in various non-covalent interactions, including hydrogen bonding (as an acceptor at the N2 position), π-π stacking, and hydrophobic interactions. The specific substitution pattern of this compound further defines its pharmacophoric nature:
The 6-amino group: The dimethylamino group at the 6-position is a key feature. The nitrogen atom is basic and can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a protein's binding pocket. The methyl groups on the amine can influence the steric bulk and the hydrogen-bonding capacity of this functional group.
The N1-methyl group: The methyl group at the N1 position of the indazole ring prevents the formation of a hydrogen bond at this position and increases the lipophilicity of the molecule. This modification can be crucial for crossing biological membranes and can also influence the orientation of the molecule within a binding site.
The utility of the amino-indazole scaffold as a pharmacophore is evident in the development of various kinase inhibitors. For instance, the closely related compound, N,2,3-trimethyl-2H-indazol-6-amine, is a key intermediate in the synthesis of pazopanib, a multi-targeted tyrosine kinase inhibitor. This highlights the importance of the substituted indazole amine moiety for achieving potent inhibition of these important cancer targets.
The versatility of the substituted indazole amine as a building block is also recognized in pharmaceutical research for developing drugs targeting cancer and neurological disorders. chemimpex.com The ability of the indazole scaffold to present substituents in a well-defined three-dimensional arrangement makes it an attractive core for designing molecules that can selectively interact with specific biological targets.
Computational Chemistry and Cheminformatics Studies
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and reactivity of molecules. Such studies on the indazole nucleus, the core of N,N,1-Trimethyl-1H-indazol-6-amine, have provided detailed information at the atomic level.
While specific DFT optimization studies for this compound are not widely published, extensive crystallographic and computational work has been performed on closely related analogs, such as 1,3-Dimethyl-1H-indazol-6-amine. X-ray crystallography of this analog reveals that the indazole ring system is nearly planar. researchgate.net This planarity is a crucial feature of the indazole core, influencing how it interacts with biological macromolecules. nih.gov The molecular skeleton of 1,3-Dimethyl-1H-indazol-6-amine is reported to be almost planar, with only a minor deviation observed for the amino nitrogen atom. researchgate.net
DFT studies on various indazole derivatives consistently support this planar geometry. nih.govcore.ac.uk These calculations also provide insights into the electronic landscape of the molecule. For instance, analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to determine the molecule's electron-donating and accepting capabilities. In many indazole derivatives, the HOMO and LUMO are distributed across the entire bicyclic ring system, which is indicative of its aromatic character and chemical reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps, another product of DFT calculations, visualize the electron density distribution, identifying regions prone to electrophilic or nucleophilic attack. nih.govcore.ac.uk
Table 1: Crystallographic Data for the Analog Compound 1,3-Dimethyl-1H-indazol-6-amine researchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃ |
| Crystal System | Orthorhombic |
| V (ų) | 863.28 (9) |
DFT calculations are instrumental in mapping out the pathways of chemical reactions, including identifying transition states and determining activation energies. For the indazole scaffold, theoretical studies have shed light on mechanisms such as regioselective N-alkylation, a critical step in the synthesis of derivatives like this compound. Recent DFT studies on the alkylation of a substituted indazole revealed that a chelation mechanism involving a cesium catalyst favors the formation of N¹-substituted products, while other non-covalent interactions drive the formation of the N² isomer. beilstein-journals.org Furthermore, DFT calculations have been employed to elucidate the radical chain mechanism of iodine-mediated C-H functionalization for the synthesis of 2H-indazoles from ortho-alkylazobenzenes. nih.gov These computational investigations provide a mechanistic understanding that is crucial for optimizing synthetic routes and predicting the outcomes of new reactions. beilstein-journals.orgnih.gov
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given the prevalence of the indazole scaffold in medicinal chemistry, numerous docking studies have been performed on its derivatives to explore their potential as therapeutic agents. nih.gov These studies have evaluated indazole compounds against a wide array of biological targets, including enzymes implicated in cancer and inflammation. derpharmachemica.comresearchgate.nettandfonline.com
For example, various substituted indazoles have been docked into the active sites of proteins such as aromatase (a target in breast cancer), renal cancer-related proteins, and Cyclooxygenase-2 (COX-2, an anti-inflammatory target). nih.govderpharmachemica.comresearchgate.net The results of these studies typically provide a binding energy score, which estimates the affinity of the ligand for the protein, and reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net Although no specific docking studies for this compound are available, the extensive research on analogous compounds underscores the potential of the indazole core to be tailored for high-affinity binding to diverse protein targets.
Table 2: Examples of Molecular Docking Studies on Indazole Derivatives
| Indazole Derivative Type | Protein Target | Reported Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Substituted Indazoles | Aromatase (Breast Cancer) | -7.7 to -8.0 | Arg115, Met374 derpharmachemica.com |
| 3-Carboxamide Indazoles | Renal Cancer Protein (PDB: 6FEW) | High Binding Energies Reported | Not specified nih.gov |
| 1H-Indazole Analogs | COX-2 (Inflammation) | -8.46 to -9.11 | Tyr385, Arg513 researchgate.net |
Prediction of Molecular Properties Relevant to Biological Activity (e.g., TPSA)
Computational tools are widely used to predict physicochemical properties that are critical for a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). One such important descriptor is the Topological Polar Surface Area (TPSA), which is defined as the sum of surfaces of polar atoms in a molecule. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
For the parent compound 1H-Indazol-6-amine, the computed TPSA is 54.7 Ų. nih.gov The addition of methyl groups to form this compound would alter this value. While a specific experimentally verified TPSA is not available, computational models can provide a reliable estimate. Other relevant properties, such as the logarithm of the octanol-water partition coefficient (XLogP3), which indicates lipophilicity, are also routinely calculated. These predicted values are essential in the early stages of drug discovery to assess the druglikeness of a compound.
Table 3: Computed Molecular Properties for the Parent Scaffold 1H-Indazol-6-amine nih.gov
| Property | Value |
|---|---|
| Molecular Weight | 133.15 g/mol |
| TPSA | 54.7 Ų |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 2 |
Cheminformatics Analysis of Indazole Chemical Space
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. One common application is the analysis of "chemical space," a concept used to represent the structural and property diversity of a collection of molecules. By mapping compounds based on various molecular descriptors, it is possible to visualize their distribution and compare different chemical libraries.
Analyses of the chemical space occupied by indazole derivatives have been performed to compare their properties with other heterocyclic scaffolds, such as benzimidazoles, and broader libraries of bioactive compounds. derpharmachemica.com These studies often use Principal Component Analysis (PCA) to reduce the dimensionality of the descriptor data, allowing for visualization in two or three dimensions. Such analyses have shown that libraries of indazole derivatives can occupy distinct regions of chemical space, highlighting their unique structural features. This type of cheminformatic study is valuable for designing novel compound libraries with desired diversity and for identifying scaffolds with favorable drug-like properties. derpharmachemica.com
Future Perspectives and Research Directions for N,n,1 Trimethyl 1h Indazol 6 Amine
Development of Novel Synthetic Methodologies
While specific synthetic routes for N,N,1-Trimethyl-1H-indazol-6-amine are not extensively detailed in current literature, the synthesis of closely related analogs, such as 1,3-Dimethyl-1H-indazol-6-amine, provides a foundational blueprint. The synthesis of this analog involves a two-step process:
Methylation: 3-methyl-6-nitro-1H-indazole is treated with dimethyl carbonate and triethylene diamine in DMF. This reaction yields a mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole, from which the desired 1,3-dimethyl-6-nitro-1H-indazole can be isolated via silica (B1680970) gel column chromatography. nih.gov
Reduction: The isolated 1,3-dimethyl-6-nitro-1H-indazole is then subjected to catalytic hydrogenation using Pd/C in ethanol (B145695) to yield 1,3-Dimethyl-1H-indazol-6-amine. nih.gov
Future research could focus on adapting this methodology for the target compound. This would likely involve starting with a suitable 6-nitro-1H-indazole precursor, followed by N1-methylation, and then a reductive amination or a two-step reduction and subsequent N,N-dimethylation of the resulting 6-amino group.
Furthermore, general synthetic strategies for substituted indazoles could be optimized for the specific synthesis of this compound. These methods include the [3+2] cycloaddition of benzyne (B1209423) with diazo compounds and condensation reactions catalyzed by heteropoly acids, which have shown to be effective for various substituted indazoles. nih.govnih.gov The development of a one-pot synthesis would be a significant advancement, improving efficiency and yield.
Advanced Spectroscopic Characterization Techniques
The definitive structural elucidation of this compound and its derivatives will rely on the application of advanced spectroscopic techniques.
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern of the compound. For the related compound, 1-methyl-1H-indazol-6-amine, a predicted monoisotopic mass of 147.07965 Da has been calculated. uni.lu High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways, which is valuable for structural confirmation and for identifying the compound in complex mixtures. The analysis of trimethylsilyl (B98337) derivatives of related heterocyclic compounds by GC/MS has been shown to provide characteristic ions that help determine fragmentation pathways. nist.gov
Below is a table summarizing the available and expected spectroscopic data for this compound and a closely related analog.
| Compound Name | Technique | Observed/Expected Data |
| This compound | ¹H NMR | Expected singlets for N1-CH₃ and N(CH₃)₂ groups, and distinct aromatic proton signals. |
| ¹³C NMR | Expected signals for the three methyl carbons and the aromatic carbons of the indazole core. | |
| HRMS | Expected to confirm the molecular formula C₁₀H₁₃N₃. | |
| 1,3-Dimethyl-1H-indazol-6-amine | Crystal Data | Orthorhombic, a = 18.3004 (10) Å, b = 8.3399 (7) Å, c = 5.6563 (1) Å. nih.gov |
Deeper Elucidation of Molecular Interaction Mechanisms
Understanding how this compound interacts with biological targets at a molecular level is a critical area for future investigation. While direct studies on this compound are limited, research on analogous indazole derivatives provides valuable insights.
For example, a study on novel 1,3-dimethyl-6-amino indazole derivatives identified them as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme involved in tryptophan metabolism. nih.gov This suggests that this compound could also interact with heme-containing proteins or other enzymes with similar active site architectures. Molecular docking and computational modeling studies could be employed to predict the binding modes of this compound with various biological targets. These in silico approaches can guide the design of focused biological assays.
Furthermore, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantitatively measure the binding affinity and thermodynamics of the interaction between the compound and its target proteins. X-ray crystallography of the compound in complex with its biological target would provide the most detailed atomic-level understanding of the interaction, revealing key hydrogen bonds, hydrophobic interactions, and other forces that govern binding.
Exploration of Undiscovered Biological Activities Beyond Oncology
While many indazole derivatives have been investigated for their anticancer properties, the structural motif is also present in compounds with a wide range of other biological activities. mdpi.comchemicalbook.com Future research should aim to explore the therapeutic potential of this compound in areas beyond oncology.
Neurological Disorders: A commercial supplier notes that the related compound, 1-Methyl-1H-indazol-6-yl-amine, is utilized in research for developing new drugs targeting neurological disorders. chemimpex.com This suggests that this compound could be a promising candidate for screening against targets relevant to neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, or for conditions like anxiety and depression.
Inflammatory Diseases: Indazole derivatives have been reported to possess anti-inflammatory properties. dntb.gov.uanist.gov Therefore, this compound should be evaluated in cellular and animal models of inflammation to determine its potential as a novel anti-inflammatory agent.
Infectious Diseases: The broad biological activity of the indazole scaffold also extends to antibacterial and anti-HIV activities. bldpharm.com Screening this compound against a panel of pathogenic bacteria and viruses could uncover new leads for the development of anti-infective drugs.
A patent for related indazole compounds has highlighted their cannabinoid (CB1) receptor binding activity, suggesting a potential role in pain management, rheumatoid arthritis, and osteoarthritis. This opens up another exciting avenue for the investigation of this compound.
Application in Materials Science and other Non-Biological Fields
The unique electronic and structural properties of the indazole ring system make its derivatives attractive for applications in materials science.
Advanced Materials: The related compound, 1-Methyl-1H-indazol-6-yl-amine, is being explored for its role in creating advanced materials, such as specialized polymers and coatings that require specific chemical functionalities. chemimpex.com The trimethylated analog could offer altered solubility, thermal stability, and reactivity, making it a candidate for similar or novel material applications.
Electronics and Photonics: Indazole derivatives are known to be electronically active materials. nih.gov The highly conjugated nature of the indazole core suggests potential applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern of this compound could be tuned to achieve desired electronic properties.
Catalysis and Sensor Technology: The ability of 1-Methyl-1H-indazol-6-yl-amine to form stable complexes with metal ions suggests its potential use in catalysis and sensor technologies. chemimpex.com The N,N,1-trimethyl derivative could exhibit different metal-coordinating properties, which could be exploited in the development of new catalysts for organic synthesis or as a recognition element in chemical sensors for the detection of specific metal ions.
Design of Next-Generation Indazole-Based Chemical Probes
Chemical probes are essential tools for studying biological processes in their native environment. The indazole scaffold has proven to be a versatile platform for the design of such probes, particularly fluorescent probes for bioimaging and sensing.
Fluorescent Probes: Indazole-based fluorophores have been developed with unique "fluorescence umpolung" properties, where the fluorescence intensity is enhanced upon substitution with an electron-withdrawing group. rsc.org This principle can be harnessed to design "light-up" sensors for various biological analytes. This compound, with its electron-donating amino group, could serve as a core structure for developing probes that are activated upon enzymatic modification or binding to a specific target. For instance, indazole-based probes have been successfully designed for the detection of copper ions (Cu²⁺). chemimpex.com
By functionalizing the this compound core with different reactive groups or recognition moieties, a new generation of chemical probes could be developed for a variety of applications, including:
Enzyme activity monitoring: Probes that are substrates for specific enzymes and fluoresce upon turnover.
Analyte sensing: Probes that exhibit a change in their fluorescence properties upon binding to a specific ion or small molecule.
Bioimaging: Probes that can be used to visualize specific cellular structures or processes in living cells.
The development of such probes will not only advance our understanding of fundamental biology but also has the potential to contribute to new diagnostic tools.
Q & A
Basic: What synthetic methodologies are commonly employed for N,N,1-Trimethyl-1H-indazol-6-amine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sequential methylation and reduction steps. For example, starting from intermediates like 3-methyl-6-nitro-1H-indazole, dimethyl carbonate and triethylenediamine in DMF at 353 K facilitate N1-methylation, followed by nitro-group reduction and subsequent N,N-dimethylation . Column chromatography (silica gel) is critical for isolating isomers, yielding ~55% of the target compound. Key factors include:
- Temperature control : Methylation at elevated temperatures (e.g., 353 K) improves reactivity but risks byproduct formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in methylation steps.
- Catalyst use : Triethylenediamine accelerates methylation by deprotonating indazole intermediates .
Advanced: How can regioselectivity challenges during N-methylation of indazole derivatives be systematically addressed?
Answer:
Regioselectivity in N-methylation is influenced by steric and electronic factors. For example, methylation at the N1 position (vs. N2) in indazoles can be controlled using bulky methylating agents (e.g., dimethyl carbonate) or catalysts that stabilize transition states . In pazopanib precursor synthesis, N2-methylation unexpectedly produced N,N,2,3-tetramethyl-2H-indazol-6-amine (5′) as a byproduct (~10–15% yield) . Mitigation strategies include:
- Stepwise methylation : Prioritize methylation at sterically accessible sites first.
- Reaction monitoring : Use HPLC or TLC to track intermediate formation and adjust conditions dynamically.
- Computational modeling : Predict preferred methylation sites using DFT calculations on indazole charge distribution.
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies methyl group positions (e.g., δ 3.1–3.5 ppm for N,N-dimethyl protons) and confirms regiochemistry .
- High-Performance Liquid Chromatography (HPLC) : Resolves isomers and quantifies byproducts (e.g., 5′) with >98% purity thresholds .
- X-ray crystallography : Resolves ambiguities in regiochemistry; SHELX software refines crystal structures for bond-length/angle validation .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 190.1 for C10H15N3) and fragmentation patterns .
Advanced: What strategies optimize synthesis to minimize byproducts like N,N,2,3-tetramethyl derivatives?
Answer:
- Catalyst modulation : Replace triethylenediamine with milder bases (e.g., K2CO3) to reduce over-methylation .
- Temperature gradients : Lower methylation temperatures (e.g., 323 K) slow reaction kinetics, favoring selective N1-methylation.
- Protecting groups : Temporarily block reactive N2 sites with tert-butoxycarbonyl (Boc) groups before methylation .
- Solvent polarity : Less polar solvents (e.g., toluene) disfavor nucleophilic attack at sterically hindered sites.
Basic: How is X-ray crystallography applied to resolve structural ambiguities in indazole derivatives?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines molecular geometry. For example, bond angles between methyl groups and the indazole core confirm regiochemistry (e.g., N1-methyl vs. N2-methyl). The software’s robust handling of high-resolution data enables precise determination of torsional angles and hydrogen-bonding networks, critical for validating synthetic products .
Advanced: How do researchers analyze conflicting spectral data for this compound derivatives?
Answer:
- Cross-validation : Compare NMR data with computed spectra (e.g., using ACD/Labs or ChemDraw).
- Dynamic NMR : Resolve rotational barriers in N,N-dimethyl groups by variable-temperature 1H NMR.
- Crystallographic correlation : Align X-ray-derived bond lengths with DFT-optimized structures to confirm assignments .
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Storage : Protect from light at 2–8°C in airtight containers to prevent oxidation or hydrolysis .
- Solubility : Use anhydrous DMSO or ethanol for stock solutions to avoid moisture-induced degradation.
- Stability assays : Monitor decomposition via HPLC every 6 months; degradation products (e.g., demethylated analogs) appear as new peaks at Rt 2.3–3.1 min .
Advanced: How can computational tools predict the biological activity of this compound analogs?
Answer:
- Docking studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., VEGFR in pazopanib analogs) .
- QSAR models : Correlate methyl group positions with IC50 values using partial least squares regression.
- ADMET prediction : SwissADME estimates bioavailability, highlighting analogs with optimal logP (2.5–3.5) and low hepatotoxicity risk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
